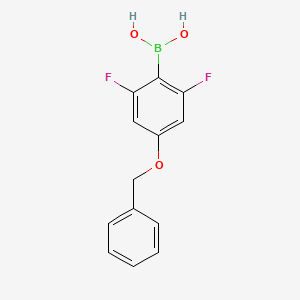

4-Benzyloxy-2,6-difluorophenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyloxy-2,6-difluorophenylboronic acid is a chemical compound with the CAS Number: 156635-89-1 . It has a molecular weight of 264.04 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually a white to off-white powder or crystals .

Molecular Structure Analysis

The InChI code for 4-Benzyloxy-2,6-difluorophenylboronic acid is1S/C13H11BF2O3/c15-11-6-10 (7-12 (16)13 (11)14 (17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

4-Benzyloxy-2,6-difluorophenylboronic acid, like other boronic acids, is often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

4-Benzyloxy-2,6-difluorophenylboronic acid is a white to off-white powder or crystals . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

- Application : 4-Benzyloxy-2,6-difluorophenylboronic acid is used in organic synthesis . It’s a type of boronic acid, which are important reagents in organic chemistry, especially in Suzuki-Miyaura coupling reactions.

- Method of Application : In a typical Suzuki-Miyaura coupling reaction, the boronic acid is mixed with a halide and a base, and the reaction is catalyzed by a palladium complex.

- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules.

- Application : 2,6-Difluorophenylboronic acid, a related compound, has been used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .

- Method of Application : The specific methods and procedures would depend on the exact nature of the semiconductor being synthesized, but it would likely involve a series of organic reactions, including coupling reactions .

- Results : The result is the synthesis of 2,6-difluorinated oligophenyls, which can be used in organic semiconductors .

Organic Synthesis

Synthesis of Organic Semiconductors

- Suzuki–Miyaura Coupling

- Application : 4-Benzyloxy-2,6-difluorophenylboronic acid can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Method of Application : The boronic acid is mixed with a halide and a base, and the reaction is catalyzed by a palladium complex .

- Results : The outcome of this reaction is the formation of a new carbon–carbon bond, which is a key step in the synthesis of many complex organic molecules .

- Application : 2,6-Difluorophenylboronic acid, a related compound, has been used to prepare 4-bromo-2,3’,5’,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .

- Method of Application : The specific methods and procedures would depend on the exact nature of the semiconductor being synthesized, but it would likely involve a series of organic reactions, including coupling reactions .

- Results : The result is the synthesis of 2,6-difluorinated oligophenyls, which can be used in organic semiconductors .

- Application : 4-Benzyloxy-2,6-difluorophenylboronic acid is used in chemical synthesis . It’s a type of boronic acid, which are important reagents in organic chemistry, especially in Suzuki-Miyaura coupling reactions .

- Method of Application : In a typical Suzuki-Miyaura coupling reaction, the boronic acid is mixed with a halide and a base, and the reaction is catalyzed by a palladium complex .

- Results : The outcome of this reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Preparation of Key Intermediates for Organic Semiconductors

Chemical Synthesis

Safety And Hazards

The safety information for 4-Benzyloxy-2,6-difluorophenylboronic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Propriétés

IUPAC Name |

(2,6-difluoro-4-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIXTACVWOYKES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659393 |

Source

|

| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2,6-difluorophenylboronic acid | |

CAS RN |

156635-89-1 |

Source

|

| Record name | [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Pentenal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2E)-](/img/structure/B599923.png)

![:[9,9/'-Bi-4H-naphtho[2,3-b]pyran]-4,4/'-dione,2,2/',3,3/'-tetrahydro-5,6,6/',8,8/'-pentahydroxy-2,2](/img/no-structure.png)

![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)

![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)